

An In-depth Technical Guide to Amino-PEG28-acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amino-PEG28-acid

Cat. No.: B1192118

[Get Quote](#)

This technical guide provides a comprehensive overview of **Amino-PEG28-acid**, a heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, and key applications, supported by experimental protocols and data.

Chemical Structure and Properties

Amino-PEG28-acid is a high-purity, monodisperse polyethylene glycol (PEG) derivative that possesses a primary amine group (-NH₂) at one terminus and a carboxylic acid group (-COOH) at the other.^[1] These two functional groups are separated by a 28-unit PEG spacer, which imparts hydrophilicity and flexibility to the molecule.^[2] The presence of chemically orthogonal amine and carboxylic acid moieties allows for sequential and controlled conjugation to a variety of biomolecules and surfaces.^[2]

The primary amine group can readily react with activated esters, such as N-hydroxysuccinimide (NHS) esters, as well as with carboxylic acids in the presence of coupling agents.^[3] Conversely, the terminal carboxylic acid can be activated to form a stable amide bond with primary amine groups on other molecules.^[3] The extended PEG chain enhances the solubility of conjugated molecules in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic profile of therapeutic agents by decreasing immunogenicity and increasing circulation half-life.

Quantitative Data

Property	Value	Reference(s)
Molecular Formula	C59H119NO30	
Molecular Weight	1322.58 g/mol	
Purity	Typically >95%	
Appearance	Solid	
Solubility	Soluble in aqueous media	
Storage	-20°C, desiccated	

Predicted Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: A ^1H NMR spectrum of **Amino-PEG28-acid** in an appropriate deuterated solvent is expected to show a prominent, broad singlet around 3.6 ppm corresponding to the repeating ethylene glycol units (-O-CH₂-CH₂-O-). Signals corresponding to the protons adjacent to the terminal amine and carboxylic acid groups would appear at distinct chemical shifts, allowing for confirmation of the bifunctional structure.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent ion corresponding to the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 1323.58. The isotopic distribution pattern would confirm the elemental composition of the molecule.

Experimental Protocols

Synthesis of Amino-PEG28-acid

A plausible synthetic route for **Amino-PEG28-acid** involves a multi-step process starting from a commercially available PEG diol. The following is a generalized protocol based on established methods for the synthesis of heterobifunctional PEGs.

Step 1: Monoprotection of PEG Diol

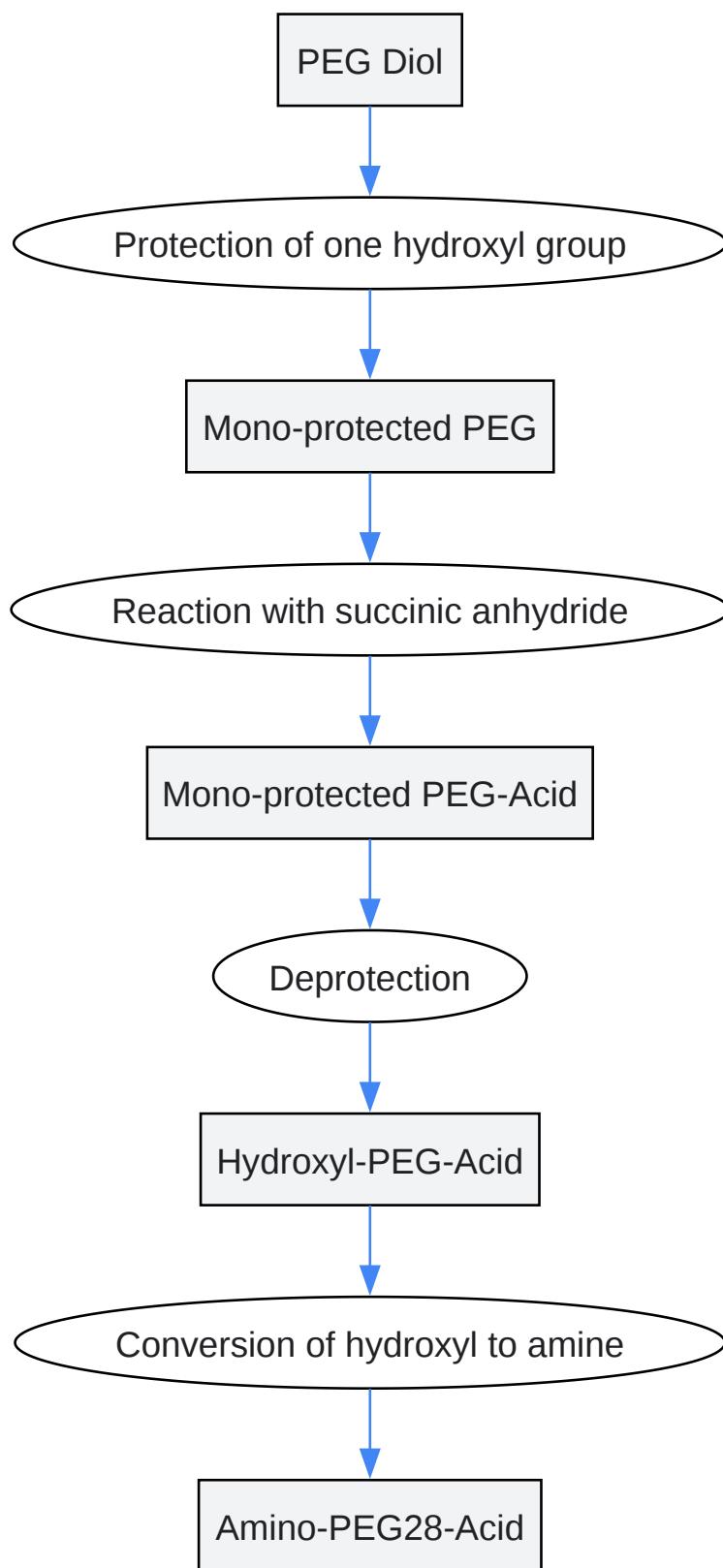
- Dissolve PEG diol (28 units) in anhydrous dichloromethane (DCM).

- Add one equivalent of a suitable protecting group for one of the terminal hydroxyl groups, such as dimethoxytrityl (DMT) chloride, in the presence of a base like pyridine.
- Allow the reaction to proceed at room temperature until completion, monitored by thin-layer chromatography (TLC).
- Purify the mono-protected PEG by column chromatography.

Step 2: Functionalization of the Free Hydroxyl Group to a Carboxylic Acid

- Dissolve the mono-protected PEG in DCM.
- Add succinic anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP).
- Stir the reaction at room temperature overnight.
- Purify the resulting mono-protected PEG-acid by precipitation or chromatography.

Step 3: Deprotection of the Hydroxyl Group


- Dissolve the mono-protected PEG-acid in a suitable solvent.
- Remove the protecting group under appropriate conditions (e.g., mild acid for DMT).
- Purify the resulting hydroxyl-PEG-acid.

Step 4: Conversion of the Hydroxyl Group to an Amine

- Activate the terminal hydroxyl group by converting it to a better leaving group, such as a tosylate or mesylate, by reacting with tosyl chloride or mesyl chloride in the presence of a base.
- Displace the leaving group with an azide source, such as sodium azide, in a polar aprotic solvent like dimethylformamide (DMF).
- Reduce the resulting azide to a primary amine using a reducing agent like triphenylphosphine (Staudinger reaction) or by catalytic hydrogenation.

- Purify the final product, **Amino-PEG28-acid**, by dialysis or chromatography.

The workflow for a generalized synthesis of a heterobifunctional PEG is depicted below.

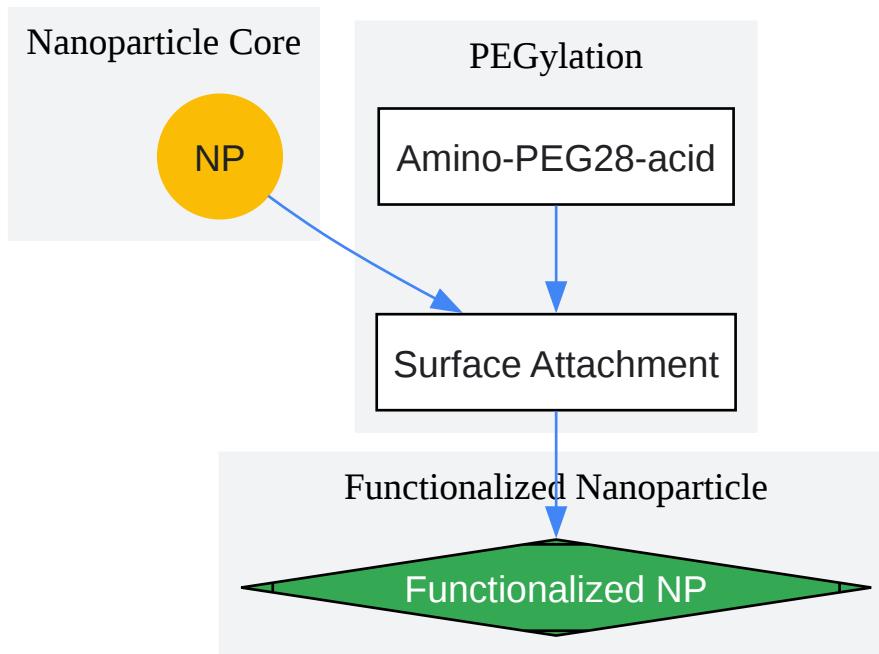
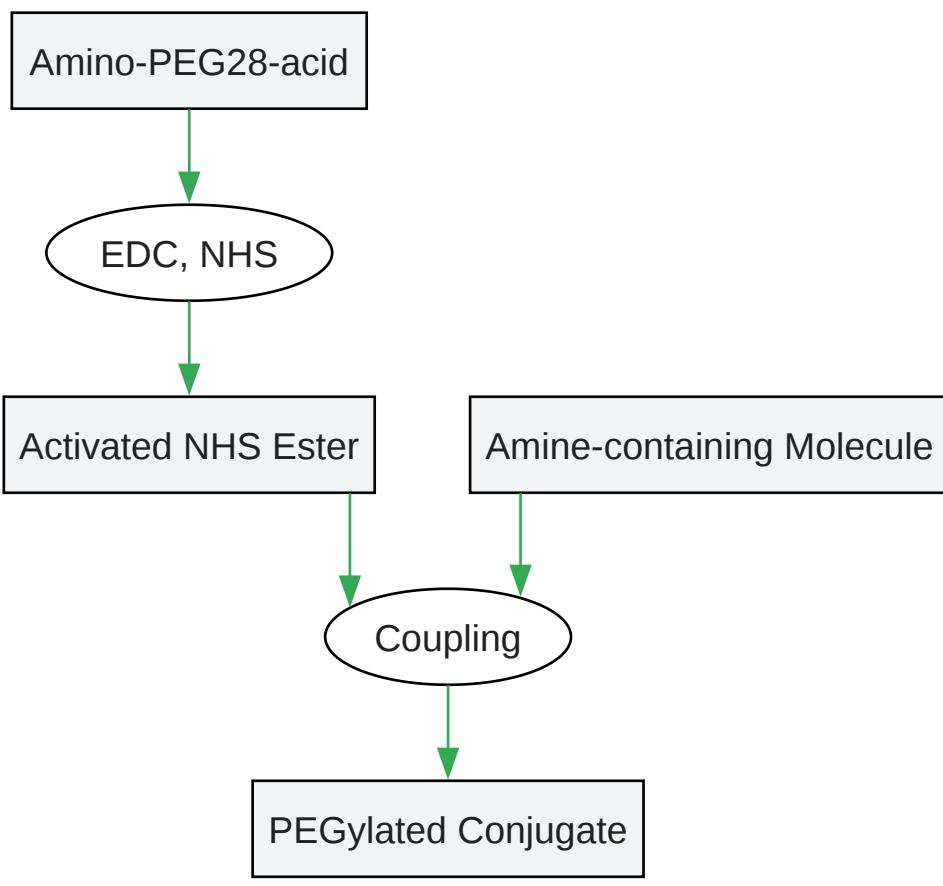
[Click to download full resolution via product page](#)

Generalized synthetic workflow for **Amino-PEG28-acid**.

Bioconjugation via EDC/NHS Coupling

This protocol describes the conjugation of the carboxylic acid terminus of **Amino-PEG28-acid** to a primary amine-containing molecule (e.g., a protein or peptide).

Materials:



- **Amino-PEG28-acid**
- Amine-containing molecule
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
- Coupling Buffer (e.g., PBS, pH 7.2-8.0)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

- Dissolve **Amino-PEG28-acid** in Activation Buffer.
- Add EDC and NHS to the solution and incubate for 15 minutes at room temperature to activate the carboxylic acid group.
- Add the amine-containing molecule to the activated **Amino-PEG28-acid** solution.
- Adjust the pH of the reaction mixture to 7.2-8.0 with Coupling Buffer.
- Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
- Quench the reaction by adding Quenching Buffer.

- Purify the conjugate using size-exclusion chromatography, dialysis, or other appropriate methods.

The workflow for EDC/NHS coupling is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 2. Amino-PEG28-acid, CAS 196936-04-6 | AxisPharm [axispharm.com]
- 3. Amino-PEG28-Acid - CD Bioparticles [cd-bioparticles.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Amino-PEG28-acid: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1192118#chemical-structure-and-properties-of-amino-peg28-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

